Blonanserin D5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

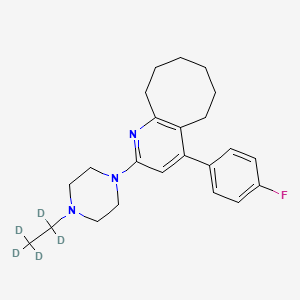

Blonanserin D5 is a deuterium-labeled Blonanserin . It is a dopamine D2/5-HT2 receptor antagonist and an atypical antipsychotic .

Molecular Structure Analysis

This compound has a molecular formula of C23H25D5FN3 and a molecular weight of 372.53 . It is a deuterium-labeled version of Blonanserin .Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H25D5FN3 and a molecular weight of 372.53 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Cognitive Improvement in Schizophrenia

Blonanserin has been shown to enhance neurotransmitter efflux in the medial prefrontal cortex and dorsal striatum of mice, contributing to cognitive improvement in rodent models treated with sub-chronic phencyclidine, a condition associated with cognitive impairment in schizophrenia (Huang et al., 2015).

Plasma Concentration and EPS Relationship

A study investigated the relationship between plasma concentration of blonanserin, its plasma anti-serotonin 5-HT2A activity/anti-dopamine D2 activity ratio, and drug-induced extrapyramidal symptoms (EPS) in dosing (Suzuki & Gen, 2012).

Transdermal Patch for Schizophrenia

Blonanserin has been developed as a transdermal patch for the treatment of schizophrenia. This form of administration results in stable plasma blonanserin concentration and dopamine D2 receptor occupancy, potentially improving tolerability during treatment (Kitamura et al., 2021).

Comparison with Haloperidol

Blonanserin was compared with haloperidol in acute-phase schizophrenia, showing efficacy in the treatment of the condition and greater efficacy in negative symptoms compared with haloperidol. Blonanserin was well tolerated and showed a favorable safety profile (García et al., 2009).

D2 Receptor Occupancy in Schizophrenia

Another study focused on determining the pharmacokinetic-pharmacodynamic characteristics of blonanserin after transdermal patch application and evaluating the corresponding dose to oral formulation based on striatal D2 occupancy (Tomita et al., 2022).

Dopamine D2 Receptor Occupancy in Schizophrenia

A positron emission tomography (PET) study measured striatal and extrastriatal dopamine D2 receptor occupancy by blonanserin in patients with schizophrenia treated with fixed doses of blonanserin (Tateno et al., 2013).

Mechanism of Action

Safety and Hazards

Blonanserin D5 is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . In terms of its use as a medication, Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years; the drug was well tolerated and had a low tendency to cause metabolic side effects, including prolactin elevation in these patients .

Future Directions

properties

IUPAC Name |

4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGOZDAJGBALKS-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[3-13C]Ribose](/img/structure/B583934.png)